molecular formula C21H17N3O B2995280 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide CAS No. 404831-36-3

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide

Katalognummer: B2995280
CAS-Nummer: 404831-36-3
Molekulargewicht: 327.387
InChI-Schlüssel: WAZUSCRJGATZGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide (CAS 305357-89-5) is a synthetic 2-arylbenzimidazole derivative of significant interest in antimicrobial research. This compound has demonstrated potent antichlamydial activity in experimental models, showing high potential as a lead compound. Specifically, it has exhibited a minimal inhibitory concentration (MIC) of 10 μM against Chlamydia pneumoniae strain CWL-029 and 6.3 μM against the clinical strain CV-6 in acute infection models . Chlamydia pneumoniae is an intracellular bacterium linked to chronic conditions, and this compound represents a valuable tool for investigating novel treatment strategies . The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Its structure resembles naturally occurring purine nucleotides, which facilitates binding with various biopolymers . Researchers can leverage this compound to explore the mechanisms of benzimidazole derivatives and their effects on bacterial growth and survival. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable laws and regulations concerning the handling and use of this chemical.

Eigenschaften

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZUSCRJGATZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while nucleophilic substitution can yield various substituted benzimidazole derivatives .

Wirkmechanismus

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with the metabolic pathways of microorganisms, leading to their death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Notable Activities Evidence ID
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-methylbenzamide 2-Methylbenzamide attached via phenyl linker 343.39 (calc.) Hypothesized antimicrobial N/A
N-(1H-Benzimidazol-2-yl)-3-chlorobenzamide Direct 3-chlorobenzamide attachment 271.70 Anthelmintic, antimicrobial
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Diphenylpropanamide substituent 425.50 Undisclosed (structural study)
2-[(6-Methoxy-1H-benzimidazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide Thioacetamide with CF3 group 395.38 Kinase inhibition potential
N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) Methoxy-phenyl linker 295.31 Neuropathic pain modulation

Key Observations :

  • Direct vs. Indirect Benzamide Attachment: The target compound's phenyl linker (vs.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., Cl in , CF3 in ) exhibit enhanced electronic interactions, whereas the target's methyl group offers steric stabilization without significantly altering electronic properties .
  • Lipophilicity : The 2-methylbenzamide group in the target compound likely increases lipophilicity (logP ~3.5) compared to B8 (logP ~2.8), suggesting better membrane permeability .

Comparison with Analog Syntheses :

  • employs 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol for N,O-bidentate directing group formation, suggesting similar coupling efficiency for the target compound .
  • highlights multi-step syntheses for hydrazide derivatives, indicating that the target compound’s synthesis may require fewer steps, improving yield .

Pharmacological and Physicochemical Profiles

Table 2: Activity and Property Comparison

Property/Activity Target Compound N-(1H-Benzimidazol-2-yl)-3-chlorobenzamide B8
Anthelmintic Activity Not reported IC50 ≈ 0.8 µg/mL (vs. albendazole) Not applicable
Anti-inflammatory Potential Hypothesized (structural similarity) Not reported Significant TNF-α inhibition
Neuropathic Pain Modulation Not tested Not applicable ED50 ≈ 10 mg/kg (mice)
LogP (Predicted) 3.5 2.9 2.8

Critical Analysis :

  • The target compound’s lack of electron-withdrawing groups (cf. Cl in ) may reduce anthelmintic potency but improve metabolic stability.

Biologische Aktivität

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide is a benzimidazole derivative recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are significant in medicinal chemistry due to their broad spectrum of pharmacological effects. They are known to exhibit:

  • Antimicrobial activity : Effective against various bacteria and fungi.
  • Anticancer activity : Inhibiting tumor growth in several cancer cell lines.
  • Anti-inflammatory effects : Reducing inflammation in various models.

The biological activities of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide can be attributed to its interaction with multiple biological targets:

  • DNA Binding : The compound has been shown to bind within the minor groove of DNA, affecting replication and transcription processes .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance .
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis .

Antimicrobial Activity

Recent studies have demonstrated that N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide exhibits significant antimicrobial properties. For instance:

  • In vitro studies showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
OrganismMIC (μg/mL)Standard Antibiotic (MIC μg/mL)
Staphylococcus aureus22 (Norfloxacin)
Escherichia coli44 (Ciprofloxacin)
Candida albicans810 (Fluconazole)

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines:

  • Cell Lines Tested : HCC827 (lung cancer), NCI-H358 (lung cancer).
  • IC50 Values :
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM
      These values indicate potent anticancer activity, particularly in two-dimensional assays compared to three-dimensional cultures .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the compound's effectiveness against a panel of pathogens, showcasing its potential as a therapeutic agent against resistant strains of bacteria. The results highlighted its superior activity compared to traditional antibiotics in certain cases .
  • Evaluation of Antitumor Properties :
    Another research focused on the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways. The study concluded that N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide could serve as a lead compound for developing new anticancer drugs .

Pharmacokinetics

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide exhibits favorable pharmacokinetic properties:

  • Bioavailability : Demonstrated good absorption and distribution within biological systems.
  • Stability : The compound remains stable under physiological conditions, enhancing its potential for therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide and related derivatives?

The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example, derivatives are synthesized via condensation reactions under reflux conditions. In one protocol, 3-(2-(1H-benzimidazol-2-yl)-2-oxoethyl)phenyl acetic acid is reacted with benzamide in a round-bottom flask under reflux for 4 hours, monitored by TLC for completion. The product is isolated via filtration and recrystallized from methanol . Key steps include:

  • Use of catalysts (e.g., acid/base conditions) to promote cyclization.
  • Purification via recrystallization or column chromatography.
  • Characterization by TLC (Rf values) and spectroscopic methods (IR, NMR, MS).

Basic: How are the purity and structural integrity of synthesized N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide derivatives validated?

Standard validation protocols include:

  • TLC Monitoring : Solvent systems (e.g., ethyl acetate/hexane) are used to track reaction progress and confirm compound homogeneity .
  • Spectroscopic Analysis :
    • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
    • 1H/13C NMR : Confirms aromatic proton environments and substitution patterns (e.g., benzimidazole protons at δ 7.2–8.5 ppm) .
    • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How can researchers optimize reaction yields for derivatives with substituted aryl groups on the benzamide moiety?

Yield optimization requires addressing steric and electronic effects:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro substituents) may slow reaction rates, necessitating extended reflux times .
  • Catalyst Screening : Acidic (e.g., HCl) vs. basic (e.g., K2CO3) conditions can influence cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Case Study : Derivatives with 3-nitroaniline substituents achieved 75–85% yields using methanol recrystallization, while aliphatic analogs required alternative solvents (e.g., ethanol) .

Advanced: How can contradictory biological activity data (e.g., anti-inflammatory vs. antimicrobial potency) be resolved for this compound class?

Contradictions arise from assay-specific variables:

  • Biological Models : Anti-inflammatory activity (e.g., carrageenan-induced rat paw edema) may not correlate with antimicrobial activity (e.g., Chlamydia pneumoniae MIC assays) .
  • Dosage and Administration : Oral vs. intraperitoneal routes affect bioavailability. For example, anti-inflammatory derivatives showed 60–70% inhibition at 50 mg/kg in rats , while antimicrobial activity required lower concentrations (MIC = 6.3–10 μM) .
  • Structural Modifications : Substituent positioning (e.g., para-nitro vs. meta-nitro on benzamide) can differentially modulate target binding .

Advanced: What computational or experimental strategies are recommended for elucidating the mechanism of action against targets like EGFR or Sirtuin?

  • Molecular Docking : Use crystal structures (e.g., EGFR PDB: 1M17) to predict binding interactions. For example, the benzimidazole core may form hydrogen bonds with kinase active sites .
  • Enzyme Assays : Direct inhibition assays (e.g., fluorescence-based sirtuin activity tests) quantify IC50 values .
  • Mutagenesis Studies : Residue-specific mutations in target proteins (e.g., EGFR T790M) can validate binding hypotheses .

Basic: What in vivo models are appropriate for evaluating the anti-inflammatory activity of this compound?

  • Carrageenan-Induced Paw Edema : Rats (150–200 g) are administered the compound orally (50 mg/kg), with paw volume measured at 0, 3, and 6 hours post-carrageenan injection. Percent inhibition is calculated relative to controls, with indomethacin as a standard .
  • Histopathological Analysis : Post-sacrifice tissue samples assess leukocyte infiltration and edema resolution .

Advanced: How can researchers address low solubility or stability issues during pharmacological testing?

  • Formulation Strategies : Use co-solvents (e.g., 1% carboxymethyl cellulose) or liposomal encapsulation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Stability Studies : Conduct accelerated degradation tests under varying pH and temperature conditions, monitored by HPLC .

Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives with similar spectroscopic profiles?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals in isomers .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms hydrogen-bonding networks (e.g., SHELX refinement) .
  • High-Resolution MS : Distinguishes isobaric compounds (e.g., C16H13N3O2 vs. C15H11N3O3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.